BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Profile of 4-Methyl-2-penten-1-ol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
methyl-2-penten-1-ol (CAS 5362-55-0). The document is intended for researchers, scientists,
and professionals in drug development, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the predicted and observed spectral data for 4-methyl-2-
penten-1-ol.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.5-5.7 m 2H H2, H3
~4.1 d 2H H1l
~2.3 m 1H H4
~1.7 S 1H OH
~0.9 d 6H H5, H5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar
structures. The hydroxyl proton shift can vary with concentration and solvent.
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Chemical Shift (6, ppm) Carbon Atom
~135 C3

~125 Cc2

~65 C1l

~31 C4

~22 C5, C5'

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures.

Table 3: IR SpectralData
Wavenumber (cm—?) Intensity Assignment
~3330 Strong, Broad O-H stretch (alcohol)
~3020 Medium =C-H stretch (alkene)
~2960-2870 Strong C-H stretch (alkane)
~1670 Medium C=C stretch (alkene)
~1050 Strong C-O stretch (primary alcohol)

Note: Data is based on characteristic absorption frequencies for the functional groups present
in the molecule.

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

100 Moderate [M]* (Molecular lon)

85 High [M - CHs]*

82 Moderate [M - H20]*

69 High [M - OCHs]*

43 Very High [C3H7]* (Isopropyl cation)

Note: Fragmentation pattern is predicted based on the structure. The presence of 4-methyl-2-
penten-1-ol has been confirmed in samples via headspace gas chromatography-mass
spectrometry.[1]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methyl-2-penten-1-ol is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and transferred to an NMR tube. *H and 3C NMR
spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For
1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For 3C
NMR, a larger number of scans (1024 or more) is necessary due to the lower natural
abundance of the 13C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts
are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 4-methyl-2-penten-1-ol can be obtained using Attenuated Total
Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat
liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000 to 400
cm~1, A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass
Spectrometer (GC-MS). A diluted solution of 4-methyl-2-penten-1-ol in a volatile organic solvent
is injected into the GC, where it is vaporized and separated from other components. The
separated compound then enters the mass spectrometer, where it is ionized, typically by
electron impact (El) at 70 eV. The resulting fragments are separated by their mass-to-charge
ratio (m/z) and detected, generating a mass spectrum.

Mandatory Visualization

Figure 1: Spectral Analysis Workflow for 4-Methyl-2-penten-1-ol
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Caption: Workflow of spectral analysis for 4-methyl-2-penten-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15075314#2-penten-1-ol-4-methyl-spectral-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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